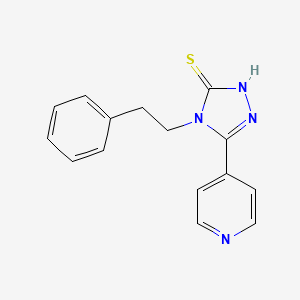![molecular formula C19H22N6O B5543926 1-(2,1,3-benzoxadiazol-4-ylmethyl)-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5543926.png)
1-(2,1,3-benzoxadiazol-4-ylmethyl)-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of diazaspiro[4.5]decane scaffolds, including structures similar to 1-(2,1,3-benzoxadiazol-4-ylmethyl)-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane, involves complex organic synthesis techniques. For instance, Li et al. (2014) discuss the one-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds, highlighting the efficiency of creating these complex structures through domino reactions involving palladium-catalyzed processes (Li et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals detailed geometrical configurations and the presence of spiro and diaza structural features. For example, Staško et al. (2002) provide insights into the crystalline structure of a related 1,4‐diazaspiro[4.5]decane derivative, demonstrating how hydrogen bonding and molecular geometry influence the compound's solid-state arrangement (Staško et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving diazaspiro[4.5]decane derivatives are complex and varied, depending on the functional groups present. The study by Chimichi et al. (1984) on pyridazine-4,5-dicarboxylic anhydride reactions to prepare 1,3,7,8-tetra-azaspiro[4.5]decane derivatives illustrates the diversity of reactions these compounds can undergo, including Smiles-type rearrangements (Chimichi et al., 1984).
Physical Properties Analysis
Physical properties, including solubility, melting points, and crystal structures, are crucial for understanding the application potential of these compounds. Detailed crystallographic studies, such as those by Manjunath et al. (2011), can reveal the precise molecular arrangements and interactions within the crystal lattice of diazaspiro[4.5]decane derivatives (Manjunath et al., 2011).
Chemical Properties Analysis
Chemical properties of diazaspiro[4.5]decane derivatives, including reactivity, stability, and interaction with other molecules, are essential for their application in synthetic chemistry and drug development. The work by Flefel et al. (2017) on synthesizing new 1-thia-azaspiro[4.5]decane derivatives with potential anticancer activity showcases the exploration of chemical properties for therapeutic purposes (Flefel et al., 2017).
Scientific Research Applications
Structural Analysis and Conformation Studies
The relative configuration of 1,4‐diazaspiro[4.5]decanes, which share structural features with 1-(2,1,3-benzoxadiazol-4-ylmethyl)-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane, has been extensively studied using NMR techniques. These studies reveal preferences for chair conformations and tautomeric equilibriums, offering insights into the structural dynamics crucial for understanding the function and reactivity of such compounds (Guerrero-Alvarez et al., 2004).
Supramolecular Chemistry
Research on spirohydantoin derivatives, which are structurally related to the compound , highlights their role in forming diverse supramolecular architectures. These structures are supported by hydrogen-bonded frameworks, demonstrating the compound's potential in designing materials with specific chemical and physical properties (Gak Simić et al., 2021).
Novel Synthetic Routes to N-Heterocycles
Research into the synthesis of N-heterocycles using ketene acetals highlights innovative approaches to generate diazaspiro[4.5]decane derivatives. These methods underline the versatility of spirocyclic compounds in synthesizing biologically active molecules, showcasing their application in drug discovery and organic synthesis (El-Saghier et al., 2010).
Stereoselective Syntheses
The stereoselective synthesis of spiroacetal enol ethers and dioxaspiro[4.5]decanes from keto alcohols through intramolecular conjugate addition emphasizes the compound's utility in creating enantiomerically pure substances. This is crucial for the development of drugs and materials with specific optical properties (Toshima et al., 1998).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(8-pyrimidin-2-yl-1,8-diazaspiro[4.5]decan-1-yl)methyl]-2,1,3-benzoxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-4-15(17-16(5-1)22-26-23-17)14-25-11-2-6-19(25)7-12-24(13-8-19)18-20-9-3-10-21-18/h1,3-5,9-10H,2,6-8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJZXQBTJUSGLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C3=NC=CC=N3)N(C1)CC4=CC=CC5=NON=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,1,3-Benzoxadiazol-4-ylmethyl)-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5543844.png)
![N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5543846.png)

![methyl 2-[(4-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5543859.png)
![4-chloro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9,10-dicarbonitrile](/img/structure/B5543864.png)
![3-(3-hydroxy-3-methylbutyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B5543885.png)
![(3S*,4R*)-1-[(5,7-dimethyl-2,1,3-benzoxadiazol-4-yl)sulfonyl]-4-isopropyl-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5543886.png)

![3-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5543899.png)
![5,6-dimethyl-4-[(4-methylbenzyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5543904.png)
![3-cyclohexyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5543909.png)

![3-[(3R*,4S*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5543932.png)
![2-(4-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5543939.png)